
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O It is characterized by a pyrrolidine ring substituted with an amino group and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,3-dimethylbutanal and ammonia.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolidine ring.
Addition of the Propanone Moiety: The final step involves the addition of the propanone group through a condensation reaction with a suitable ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature: Typically, reactions are conducted at elevated temperatures to increase reaction rates.
Catalysts: Catalysts like acids or bases may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)butan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)pentan-1-one
- 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)hexan-1-one
Comparison: 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the propanone moiety, which may confer distinct chemical and biological properties compared to its analogs. The differences in chain length and functional groups can influence the compound’s reactivity, solubility, and biological activity.
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-(4-amino-3,3-dimethylpyrrolidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-4-8(12)11-5-7(10)9(2,3)6-11/h7H,4-6,10H2,1-3H3 |
InChIキー |
GTDIMEVOFHUVAD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1CC(C(C1)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


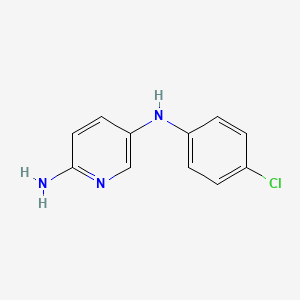
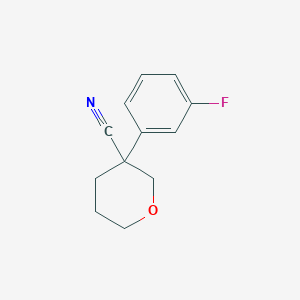

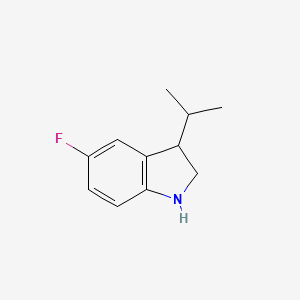
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
amine](/img/structure/B13219244.png)
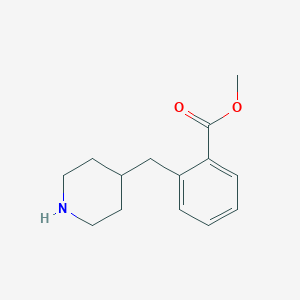
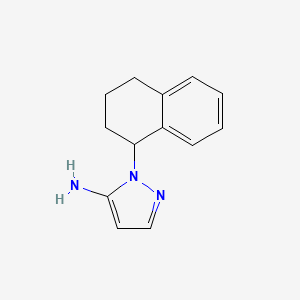

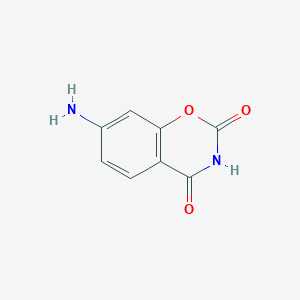
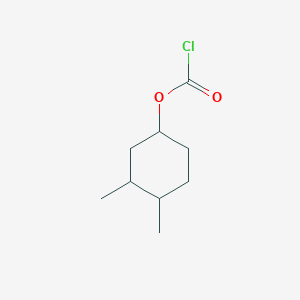
![4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid](/img/structure/B13219293.png)

![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol](/img/structure/B13219304.png)
